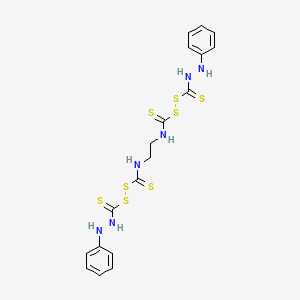
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolidinone family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- typically involves the cyclocondensation of various substituted hydrazones with mercaptoacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions . The intermediate hydrazones are often prepared by the condensation of substituted benzohydrazides with aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidinones .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and protein tyrosine kinases, leading to the disruption of cellular processes. The compound also interferes with DNA synthesis and repair, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-imidazolyl-
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-thiazolyl-
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-quinolinyl-
Uniqueness
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- stands out due to its unique combination of a thiazolidinone core with a pyrazinyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its broad spectrum of pharmacological activities and makes it a valuable compound for further research and development .
属性
CAS 编号 |
96733-48-1 |
|---|---|
分子式 |
C13H10ClN3OS |
分子量 |
291.76 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-2-1-3-9(10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2 |
InChI 键 |
HFUXJFKGOUQNNJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


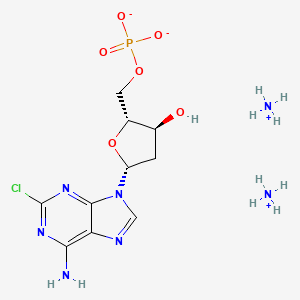
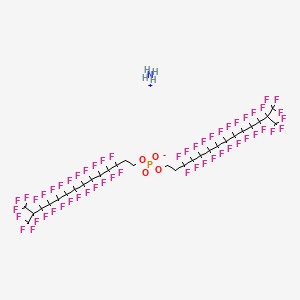
![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

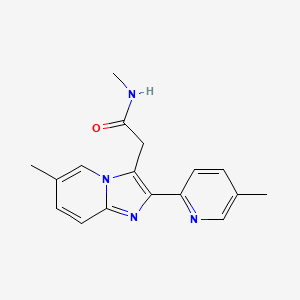
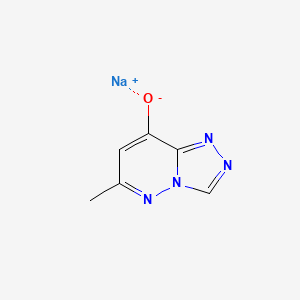

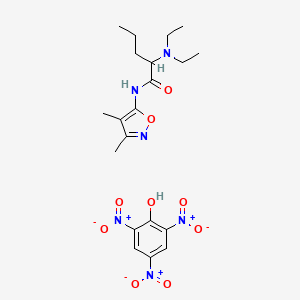
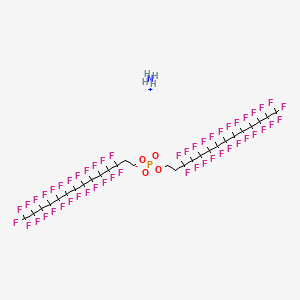
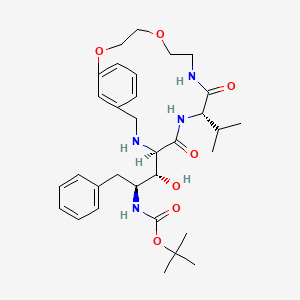
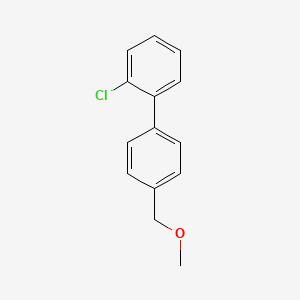

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)
